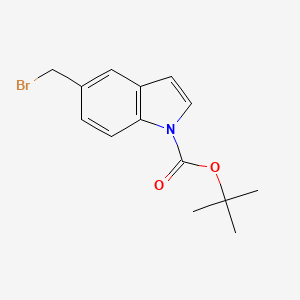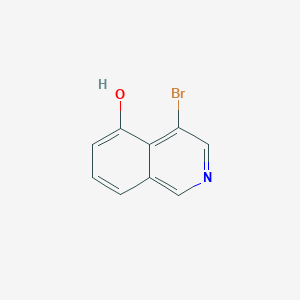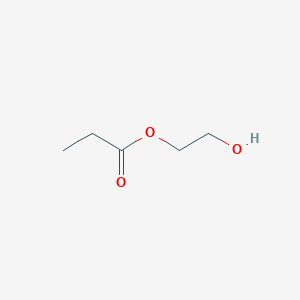
Disodium hexabromoplatinate
Übersicht
Beschreibung
Disodium hexabromoplatinate is a chemical compound with the formula
Na2PtBr6
. It is known for its distinctive crystalline structure and is often used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly notable for its role in catalysis and material science.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium hexabromoplatinate can be synthesized through the reaction of platinum metal with bromine in the presence of sodium bromide. The reaction typically occurs in an aqueous solution, where platinum is dissolved in a mixture of hydrobromic acid and sodium bromide, followed by the addition of bromine. The reaction conditions usually involve controlled temperatures and stirring to ensure complete dissolution and reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled environments. The process includes the purification of platinum, precise measurement of reactants, and stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: It can also be reduced to form lower oxidation state platinum compounds.
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, oxygen, and other halogens.
Reducing Agents: Hydrogen, hydrazine, and other reducing agents.
Substitution Reagents: Ligands such as ammonia, phosphines, and other coordinating molecules.
Major Products Formed:
Oxidation Products: Higher oxidation state platinum compounds.
Reduction Products: Lower oxidation state platinum compounds.
Substitution Products: Complexes with different ligands replacing bromine atoms.
Wissenschaftliche Forschungsanwendungen
Disodium hexabromoplatinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Employed in biochemical assays and studies involving platinum-based compounds.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and other cellular components.
Industry: Utilized in the production of advanced materials, including conductive and catalytic materials.
Wirkmechanismus
The mechanism by which disodium hexabromoplatinate exerts its effects involves its interaction with molecular targets such as enzymes, DNA, and other cellular components. The platinum center in the compound can form coordination complexes with various biological molecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Disodium hexachloroplatinate: Similar in structure but contains chlorine instead of bromine.
Disodium hexaiodoplatinate: Contains iodine instead of bromine.
Disodium hexafluoroplatinate: Contains fluorine instead of bromine.
Uniqueness: Disodium hexabromoplatinate is unique due to its specific bromine ligands, which confer distinct chemical properties compared to its chlorine, iodine, and fluorine counterparts. These properties include different reactivity patterns, solubility, and stability, making it suitable for specific applications where other halogenated platinum compounds may not be as effective.
Eigenschaften
IUPAC Name |
disodium;hexabromoplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKZIKSQSDBBI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6Na2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192524 | |
| Record name | Disodium hexabromoplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39277-13-9 | |
| Record name | Disodium hexabromoplatinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium hexabromoplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium hexabromoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)






![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)






